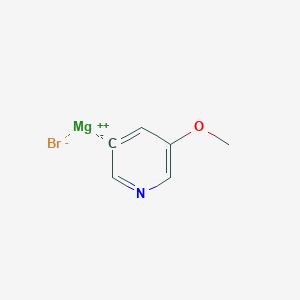

5-Methoxypyridin-3-ylmagnesium bromide, 0.25 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxypyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. The presence of the methoxy group on the pyridine ring enhances its reactivity and selectivity in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methoxypyridin-3-ylmagnesium bromide is typically synthesized through the reaction of 5-methoxypyridine with magnesium bromide in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete formation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxypyridin-3-ylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The purity of the final product is ensured through various purification techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxypyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used with 5-Methoxypyridin-3-ylmagnesium bromide include:

- Carbonyl compounds (e.g., formaldehyde, acetone)

- Alkyl halides (e.g., methyl iodide, ethyl bromide)

- Transition metal catalysts (e.g., palladium, nickel) for coupling reactions

The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products Formed

The major products formed from reactions involving 5-Methoxypyridin-3-ylmagnesium bromide include:

- Alcohols from nucleophilic addition to carbonyl compounds

- Substituted pyridines from nucleophilic substitution reactions

- Biaryl compounds from coupling reactions

Applications De Recherche Scientifique

5-Methoxypyridin-3-ylmagnesium bromide is used in various scientific research applications, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of functional materials with specific properties.

Chemical Biology: Used in the modification of biomolecules for studying biological processes.

Mécanisme D'action

The mechanism of action of 5-Methoxypyridin-3-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The methoxy group on the pyridine ring can influence the reactivity by stabilizing the negative charge developed during the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Methoxypyridin-2-ylmagnesium bromide

- 5-Methoxypyridin-4-ylmagnesium bromide

- 3-Methoxypyridin-2-ylmagnesium bromide

Uniqueness

5-Methoxypyridin-3-ylmagnesium bromide is unique due to the position of the methoxy group on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This positional isomerism allows for the fine-tuning of reaction conditions and outcomes, making it a valuable reagent in organic synthesis.

Activité Biologique

5-Methoxypyridin-3-ylmagnesium bromide (5-MP3MgBr) is a Grignard reagent that has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

5-MP3MgBr is characterized by its high reactivity due to the presence of the magnesium atom, which forms a polarized bond with bromine. This polarization enhances the nucleophilicity of the carbon atom attached to the pyridine ring, allowing it to effectively attack electrophilic centers in other molecules. This property is crucial for forming carbon-carbon bonds in various synthetic pathways.

- Formation of Nucleophiles : The magnesium atom facilitates the formation of a highly reactive nucleophile.

- Electrophilic Attack : The nucleophilic carbon can attack electrophilic centers, leading to new bond formations, which is essential in drug development and synthesis.

Antiviral Activity

Compounds structurally related to 5-MP3MgBr have demonstrated antiviral properties. For instance, certain methoxypyridine derivatives have been evaluated for their efficacy against SARS-CoV proteases, showing significant inhibitory activity (IC50 values in the low micromolar range) against viral replication pathways . These findings suggest that 5-MP3MgBr could potentially be explored for similar antiviral applications.

Antimicrobial Properties

Research indicates that methoxypyridine derivatives exhibit antimicrobial activity against various pathogens. For example, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial activity . Such properties highlight the potential for 5-MP3MgBr to contribute to antibiotic development.

Case Studies

- Inhibition of Viral Proteases :

-

Antibacterial Efficacy :

- A recent investigation into methanol extracts containing methoxypyridine derivatives revealed significant antibacterial effects against MRSA strains, with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL . This suggests a potential therapeutic application for combating resistant bacterial infections.

Comparative Analysis

To better understand the biological relevance of 5-MP3MgBr, it is essential to compare it with other similar compounds:

| Compound | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| 5-Methoxypyridin-3-ylmagnesium bromide | Potential antiviral and antibacterial | TBD | High reactivity; nucleophilic properties |

| (6-Methoxypyridin-3-yl)boronic acid | Moderate antiviral | IC50 ~ 0.58 µM | Less reactive than magnesium derivative |

| (6-Methoxypyridin-3-yl)lithium | Low stability | TBD | More stable but less reactive |

| (6-Methoxypyridin-3-yl)zinc bromide | Antimicrobial | MIC ~ 62.5 µg/mL | Comparable reactivity |

Propriétés

IUPAC Name |

magnesium;5-methoxy-3H-pyridin-3-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJECPMYTVIU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.